molecular formula C14H12N2O4S B14006948 Sulfide, 2,4-dinitrophenyl p-methylbenzyl CAS No. 19552-12-6

Sulfide, 2,4-dinitrophenyl p-methylbenzyl

Cat. No.: B14006948
CAS No.: 19552-12-6
M. Wt: 304.32 g/mol
InChI Key: YITYJBMOSOYTDQ-UHFFFAOYSA-N
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Description

Sulfide, 2,4-dinitrophenyl p-methylbenzyl is a chemical compound with the molecular formula C14H12N2O4S. It consists of 12 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom The compound features a sulfide group attached to a 2,4-dinitrophenyl ring and a p-methylbenzyl group

Preparation Methods

The synthesis of Sulfide, 2,4-dinitrophenyl p-methylbenzyl typically involves the reaction of 2,4-dinitrophenyl sulfide with p-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Sulfide, 2,4-dinitrophenyl p-methylbenzyl undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the 2,4-dinitrophenyl ring can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sulfide, 2,4-dinitrophenyl p-methylbenzyl has several scientific research applications:

Mechanism of Action

The mechanism of action of Sulfide, 2,4-dinitrophenyl p-methylbenzyl involves its interaction with specific molecular targets and pathways. The sulfide group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The 2,4-dinitrophenyl group can act as a fluorescent probe, allowing for the detection and imaging of hydrogen sulfide in biological systems . These interactions can affect various physiological processes, including neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Sulfide, 2,4-dinitrophenyl p-methylbenzyl can be compared with other similar compounds, such as:

    2,4-Dinitrophenyl sulfide: Lacks the p-methylbenzyl group, making it less versatile in certain applications.

    2,4-Dinitrophenyl p-methylbenzyl ether: Contains an ether linkage instead of a sulfide, resulting in different chemical reactivity.

    2,4-Dinitrophenyl p-methylbenzyl amine: Contains an amine group instead of a sulfide, which can affect its biological activity and applications.

Properties

CAS No.

19552-12-6

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfanyl]-2,4-dinitrobenzene

InChI

InChI=1S/C14H12N2O4S/c1-10-2-4-11(5-3-10)9-21-14-7-6-12(15(17)18)8-13(14)16(19)20/h2-8H,9H2,1H3

InChI Key

YITYJBMOSOYTDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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